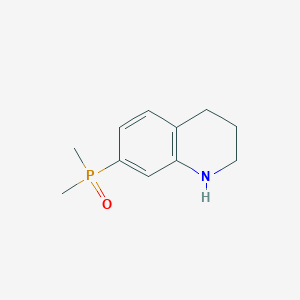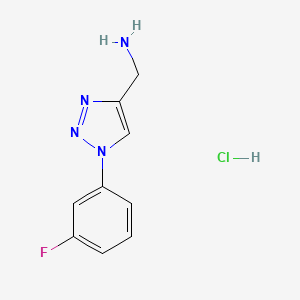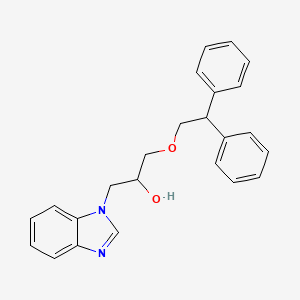
Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide (DMQPO) is a chemical compound that has been used in scientific research for its potential applications in organic synthesis, materials science, and biomedical research. DMQPO is a phosphine oxide derivative of tetrahydroquinoline, which is a heterocyclic organic compound that contains a nitrogen atom in its ring structure. DMQPO has been shown to exhibit a range of interesting properties, including antioxidant, radical scavenging, and metal chelating activities.
科学的研究の応用
Synthesis and Chemical Structure Analysis
Synthesis of Tertiary Phosphine Oxides : Studies have detailed the synthesis of various tertiary phosphine oxides, including compounds with pyridine rings. Such syntheses involve reactions like the Williamson reaction, confirming the structure of new compounds through elemental analysis and spectroscopy techniques (Tashev, Varbanov, & Vassileva, 1996).
Formation of Phosphinecarbothioamide : Research includes studying reactions involving phosphine oxides with different amines, leading to the formation of phosphinecarbothioamide and other products. This demonstrates the diverse chemical reactivity of such compounds (Takeda et al., 1999).
Synthesis of Phosphine Derivatives
Synthesis of Phosphino- and Phosphine Sulfide Derivatives : Research describes the synthesis of phosphino- and phosphine sulfide derivatives of 1,2,3,4-tetrahydroquinolines. Such synthetic methods are important for creating compounds with selective stereogenic centers, demonstrating the application in complex organic synthesis (Alonso et al., 2017).
Hydroaminomethylation Route to Tetrahydroquinolines : Studies show new methods for preparing tetrahydroquinolines via intramolecular hydroaminomethylation. This demonstrates the use of phosphine derivatives in facilitating novel synthetic routes in organic chemistry (Vieira & Alper, 2007).
Applications in Catalysis and Ligand Development
Development of Chiral Ligands for Catalysis : Research into the synthesis and resolution of complex phosphine derivatives contributes to the development of chiral ligands for asymmetric catalysis, an important area in synthetic chemistry (Alcock, Brown, & Hulmes, 1993).
Iridium-Catalyzed Hydrogenation : Studies show the use of phosphine derivatives in iridium-catalyzed hydrogenation of quinolines, leading to the production of tetrahydroquinolines. Such research highlights the application of these compounds in catalysis and asymmetric synthesis (Li et al., 2008).
特性
IUPAC Name |
7-dimethylphosphoryl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16NOP/c1-14(2,13)10-6-5-9-4-3-7-12-11(9)8-10/h5-6,8,12H,3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYLKCGHRAARTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC2=C(CCCN2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NOP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2363478.png)

![(E)-5-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2363481.png)
![(5E)-3-(2-aminoethyl)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2363483.png)
![9-(furan-2-ylmethyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2363484.png)



![N-(2,4-difluorophenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2363491.png)
![2-(2,4-dichlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2363492.png)
![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2363493.png)

![2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B2363497.png)
![Methyl 2-(4-cyano-3-methyl-10-hydropyridino[1,6-a]benzimidazolylthio)acetate](/img/structure/B2363501.png)